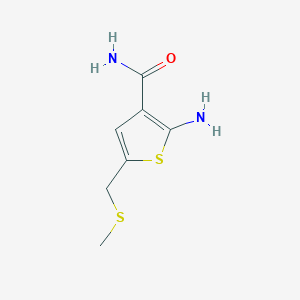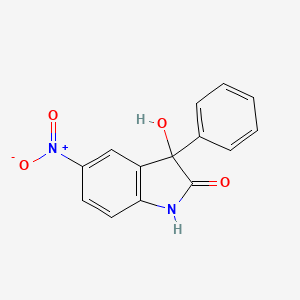
5-Nitro-3-hydroxy-3-phenyl-2-oxindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their significant biological and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- typically involves multi-step organic reactions. One common method includes the nitration of 2H-indol-2-one derivatives followed by hydroxylation and phenylation. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group. Hydroxylation can be achieved using hydrogen peroxide or other oxidizing agents, while phenylation involves the use of phenyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for efficient production. Continuous flow reactors may also be employed to enhance the scalability and consistency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenated reagents, Lewis acids.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and phenyl groups can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-Indol-2-one: Lacks the nitro, hydroxyl, and phenyl groups, resulting in different chemical and biological properties.
3-Hydroxy-2H-indol-2-one: Similar structure but lacks the nitro and phenyl groups.
5-Nitro-2H-indol-2-one: Contains the nitro group but lacks the hydroxyl and phenyl groups.
Uniqueness
The presence of the nitro, hydroxyl, and phenyl groups in 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- imparts unique chemical reactivity and biological activity compared to its simpler analogs. These functional groups enable a broader range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H10N2O4 |
|---|---|
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
3-hydroxy-5-nitro-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C14H10N2O4/c17-13-14(18,9-4-2-1-3-5-9)11-8-10(16(19)20)6-7-12(11)15-13/h1-8,18H,(H,15,17) |
Clave InChI |
HCKJFCXAHQCCPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11757654.png)
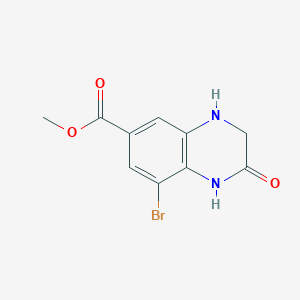
![2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11757664.png)
![6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11757669.png)
![6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol](/img/structure/B11757680.png)
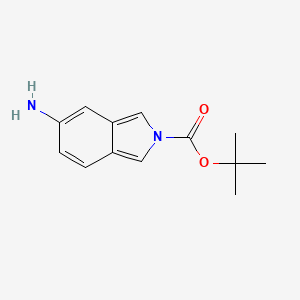
![(2E)-3-{[1,1'-Biphenyl]-4-YL}-2-cyanoprop-2-enamide](/img/structure/B11757689.png)
![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
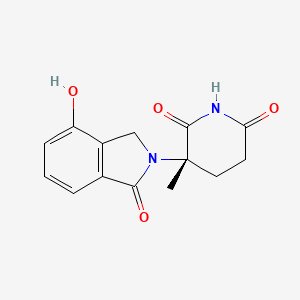
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)
